1-Phenyl-4-(pyridin-4-yl)butylamine
Description
1-Phenyl-4-(pyridin-4-yl)butylamine is a synthetic amine derivative characterized by a butylamine backbone substituted with a phenyl group at position 1 and a pyridin-4-yl moiety at position 2. This structural configuration introduces aromatic and heteroaromatic features, which influence its electronic properties, steric bulk, and reactivity. The phenyl and pyridine groups may enhance stability through resonance effects and π-π interactions, distinguishing it from simpler aliphatic amines.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-phenyl-4-pyridin-4-ylbutan-1-amine |
InChI |
InChI=1S/C15H18N2/c16-15(14-6-2-1-3-7-14)8-4-5-13-9-11-17-12-10-13/h1-3,6-7,9-12,15H,4-5,8,16H2 |
InChI Key |
JGZZZDDCVDAISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC2=CC=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Phenyl-4-(pyridin-4-yl)butylamine with structurally related amines, focusing on reactivity, stability, and physicochemical properties. Key findings are summarized in Table 1.
Reactivity with β-Lactam Derivatives
Evidence from studies on butylamine (a simple aliphatic amine) reveals rapid acylation kinetics when reacting with β-lactam derivatives like clavulanic acid (CLV). For example, 60% of butylamine forms an amide bond with CLV within 15 minutes under physiological conditions . In contrast, the aromatic substituents in this compound are expected to slow this reaction due to steric hindrance and electronic effects. Pyridine’s electron-withdrawing nature could reduce nucleophilicity at the amine group, while the phenyl moiety may further impede access to the reactive site.
Stability and Degradation Pathways
Butylamine conjugates with β-lactams exhibit partial degradation into uncharacterized byproducts under prolonged incubation . The stability of this compound is likely superior due to resonance stabilization from aromatic rings, which could mitigate β-lactam ring opening or hydrolysis. However, empirical data on its degradation pathways are lacking.
Physicochemical Properties
Compared to N-Ethyl Butylamine (CAS 13360-63-9), a branched aliphatic amine with moderate volatility , this compound’s aromatic substituents would increase molecular weight and reduce water solubility. The pyridine ring may also introduce basicity differences, though its impact requires further investigation.
Table 1: Comparative Analysis of this compound and Analogues
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